tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate
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Overview
Description
tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate: is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.27 g/mol . This compound is known for its unique bicyclic structure, which includes a carbamate functional group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-azabicyclo[2.1.1]hexane-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of the carbamate group.
Substitution: Substituted derivatives where the carbamate group is replaced by other functional groups.
Scientific Research Applications
Chemistry: tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules .
Medicine: Its stability and reactivity make it a promising candidate for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their activity .
Comparison with Similar Compounds
- tert-butyl N-(2-azabicyclo[2.2.1]heptan-4-yl)carbamate
- tert-butyl N-(2-azabicyclo[3.1.1]octan-4-yl)carbamate
Comparison:
- tert-butyl N-(2-azabicyclo[2.2.1]heptan-4-yl)carbamate: This compound has a similar bicyclic structure but with a different ring size, which can affect its reactivity and binding properties .
- tert-butyl N-(2-azabicyclo[3.1.1]octan-4-yl)carbamate: This compound has a larger bicyclic ring, which can lead to different steric and electronic effects compared to tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate .
The uniqueness of this compound lies in its specific ring structure and the presence of the carbamate group, which together contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(5-10)11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYDHLKLHRAJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344685-16-9 |
Source
|
Record name | tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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